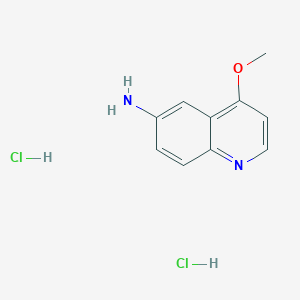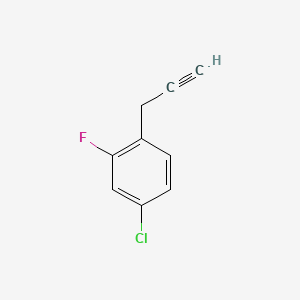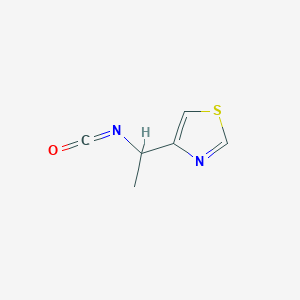
4-(1-Isocyanatoethyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Isocyanatoethyl)-1,3-thiazole is an organic compound that features a thiazole ring substituted with an isocyanatoethyl group. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring, and they are known for their diverse chemical reactivity and biological activity. The presence of the isocyanate group in 4-(1-isocyanatoethyl)-1,3-thiazole makes it a valuable intermediate in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-isocyanatoethyl)-1,3-thiazole typically involves the reaction of 1,3-thiazole derivatives with isocyanates. One common method is the reaction of 4-(1-hydroxyethyl)-1,3-thiazole with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4-(1-isocyanatoethyl)-1,3-thiazole may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reactivity of the starting materials can also be employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Isocyanatoethyl)-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition: The compound can participate in cycloaddition reactions to form heterocyclic compounds.
Substitution Reactions: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Thiols: React with the isocyanate group to form thiocarbamates.
Catalysts: Such as Lewis acids, can be used to enhance the reactivity of the isocyanate group.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
4-(1-Isocyanatoethyl)-1,3-thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity with various nucleophiles.
Wirkmechanismus
The mechanism of action of 4-(1-isocyanatoethyl)-1,3-thiazole involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group can form covalent bonds with nucleophilic sites on biological molecules, leading to the formation of stable adducts. This reactivity can result in the inhibition of enzyme activity or the modification of protein function, which may underlie its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Isocyanatoethyl)benzene: Similar in structure but contains a benzene ring instead of a thiazole ring.
1-Isocyanatoethyl-3,5-dimethylbenzene: Contains a dimethylbenzene ring with an isocyanatoethyl group.
Uniqueness
4-(1-Isocyanatoethyl)-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct chemical reactivity and potential biological activity. The combination of the isocyanate group with the thiazole ring allows for diverse applications in organic synthesis and industrial processes.
Eigenschaften
Molekularformel |
C6H6N2OS |
|---|---|
Molekulargewicht |
154.19 g/mol |
IUPAC-Name |
4-(1-isocyanatoethyl)-1,3-thiazole |
InChI |
InChI=1S/C6H6N2OS/c1-5(7-3-9)6-2-10-4-8-6/h2,4-5H,1H3 |
InChI-Schlüssel |
KEJYEXSBMFTAPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CSC=N1)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


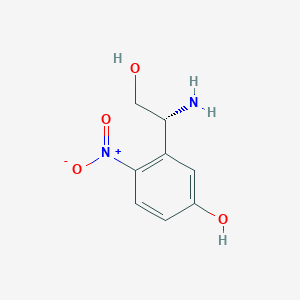
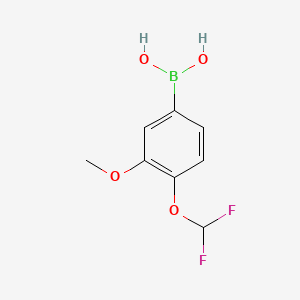
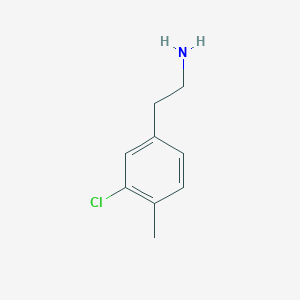
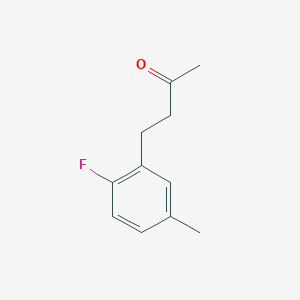
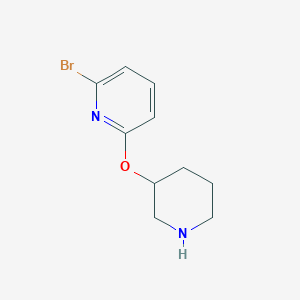
![rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol](/img/structure/B15320963.png)
![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B15320967.png)
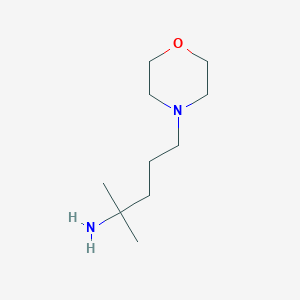


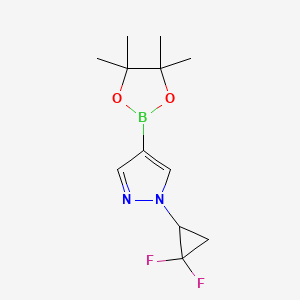
![{5-Methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B15321029.png)
